molecular formula C6H10ClN3 B6336906 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1211450-17-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B6336906
CAS No.: 1211450-17-7
M. Wt: 159.62 g/mol
InChI Key: XQFOXBFHDSCLPA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural framework, which makes it a valuable building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions often include controlled temperatures and the use of solvents like ethanol and methylene dichloride .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve multi-step synthesis processes that are scalable and cost-effective. The use of commercially available reagents and efficient purification techniques are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the triazolopyridine ring .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOXBFHDSCLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NN=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59624-08-7
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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